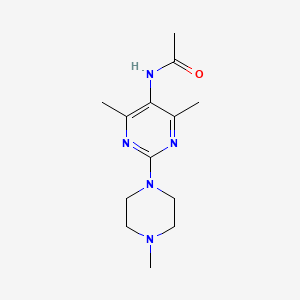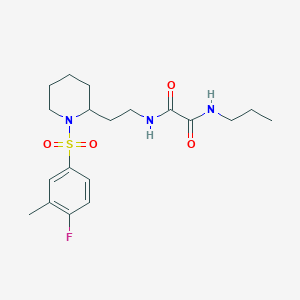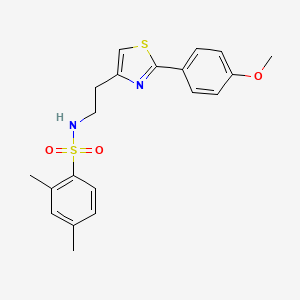
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a synthetic compound with an intriguing structure. It belongs to the class of indole derivatives, which have garnered significant attention due to their diverse biological activities . The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds.
Applications De Recherche Scientifique
Synthesis and Anticancer Activities
A study describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, which exhibited significant anticancer activity against various cancer cells including HeLa, HepG2, and MCF-7. These compounds showed over 70% growth inhibition across all tested cancer cell lines, with the substituent group on the pyrimidine ring significantly affecting their anti-proliferative activity. Additionally, these molecules displayed potent antimicrobial activity and negligible toxicity to benign Vero cells, emphasizing the importance of fluoro/chloro groups for enhancing their activity (Gokhale, Dalimba, & Kumsi, 2017).
Drug Discovery and Biological Evaluation
Another study highlights the discovery of a novel tyrosine kinase inhibitor, targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase, showing significant potential for cancer treatment. The compound exhibited potent activity at biochemical and cellular levels, good solubility, protein binding, and bioavailability, and is currently in phase I clinical trials (Sun et al., 2003).
Synthesis of Indoline Alkaloids
Research on the total synthesis of indoline alkaloids using a cyclopropanation strategy has been conducted to efficiently assemble the core architectures of these complex molecules. This strategy is vital for accessing a variety of indoline alkaloid structures, demonstrating the synthetic utility of cyclopropanation/ring-opening/iminium cyclization reactions for constructing these skeletons (Zhang, Song, & Qin, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a key enzyme known as Lysine-specific histone demethylase 1 (LSD1). LSD1 has been identified as an important drug target, closely associated with the development of several types of tumors .
Mode of Action
this compound interacts with LSD1 by binding to it with high affinity . This interaction inhibits the enzymatic activity of LSD1, leading to changes in the methylation status of histones, which in turn affects gene expression.
Biochemical Pathways
The inhibition of LSD1 alters various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in the demethylation of histones. By inhibiting LSD1, this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of LSD1 by this compound leads to changes at the molecular and cellular levels. Specifically, the compound has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(12-5-6-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-3-1-2-4-13/h7-8,11-13H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNOVRKVAYVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=CC(=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine](/img/structure/B2973457.png)


![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)
![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)

![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)
![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)

